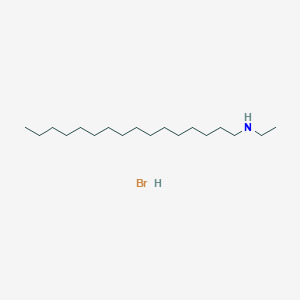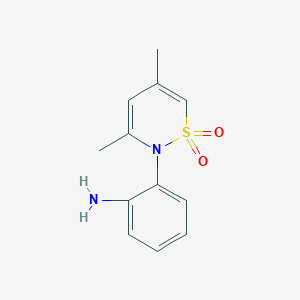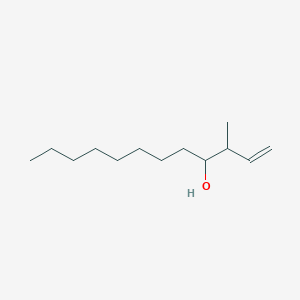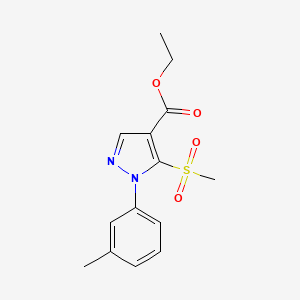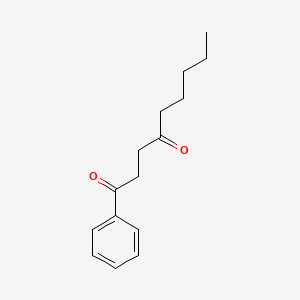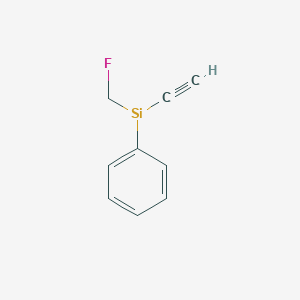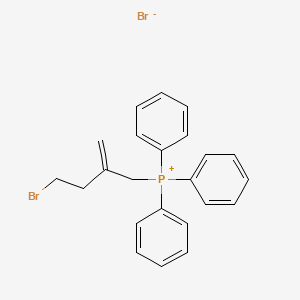
(4-Bromo-2-methylidenebutyl)(triphenyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-2-methylidenebutyl)(triphenyl)phosphanium bromide is a chemical compound with the molecular formula C22H21Br2P It is a member of the triphenylphosphonium bromide family, characterized by the presence of a bromine atom and a methylidene group attached to a butyl chain, which is further connected to a triphenylphosphonium moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-methylidenebutyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with a suitable brominated precursor. One common method is the reaction of triphenylphosphine with 4-bromo-2-methylidenebutyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar principles as the laboratory synthesis. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
(4-Bromo-2-methylidenebutyl)(triphenyl)phosphanium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups, leading to the formation of new compounds.
Oxidation and Reduction: The compound can participate in redox reactions, where the phosphonium group may be oxidized or reduced under specific conditions.
Addition Reactions: The methylidene group can undergo addition reactions with electrophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Hydroxide ions, amines, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions may yield (4-hydroxy-2-methylidenebutyl)(triphenyl)phosphanium bromide, while oxidation reactions may produce phosphine oxides.
科学研究应用
(4-Bromo-2-methylidenebutyl)(triphenyl)phosphanium bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds and as a precursor for other phosphonium salts.
Biology: Investigated for its potential role in biological systems, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, including catalysts and intermediates for various chemical processes.
作用机制
The mechanism of action of (4-Bromo-2-methylidenebutyl)(triphenyl)phosphanium bromide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
相似化合物的比较
Similar Compounds
(4-Bromobenzyl)triphenylphosphonium bromide: Similar in structure but with a benzyl group instead of a butyl chain.
(4-Bromobutyl)triphenylphosphonium bromide: Similar but lacks the methylidene group.
(2-Bromo-4-[(triphenylphosphonio)methyl]benzyl)(triphenyl)phosphanium dibromide: Contains additional phosphonium groups and bromine atoms.
Uniqueness
(4-Bromo-2-methylidenebutyl)(triphenyl)phosphanium bromide is unique due to the presence of both a bromine atom and a methylidene group on the butyl chain, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential role in diverse scientific fields make it a compound of significant interest.
属性
CAS 编号 |
114176-89-5 |
|---|---|
分子式 |
C23H23Br2P |
分子量 |
490.2 g/mol |
IUPAC 名称 |
(4-bromo-2-methylidenebutyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C23H23BrP.BrH/c1-20(17-18-24)19-25(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-16H,1,17-19H2;1H/q+1;/p-1 |
InChI 键 |
YZKDHNMHPSESAS-UHFFFAOYSA-M |
规范 SMILES |
C=C(CCBr)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Phenyl-4H-[1]benzofuro[2,3-h][1]benzopyran-4-one](/img/structure/B14300779.png)
![3-[(2,2-Dicyano-1-phenylethenyl)amino]but-2-enoic acid](/img/structure/B14300782.png)

![1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14300790.png)
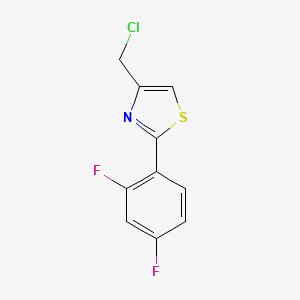
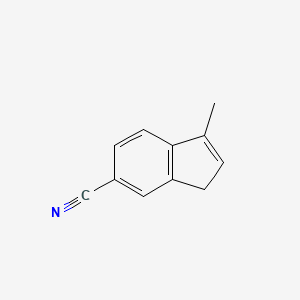
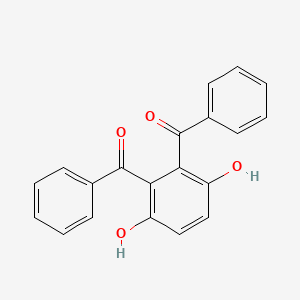
![Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate](/img/structure/B14300828.png)
